Cas no 852367-03-4 (2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide)

2-(1H-Indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is a specialized organic compound featuring an indole core functionalized with a bis(2-methoxyethyl)amide group. Its structure combines the reactivity of the indole moiety with the solubility-enhancing properties of the methoxyethyl substituents, making it a valuable intermediate in synthetic chemistry. The compound is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to serve as a versatile building block for further functionalization. Its balanced lipophilicity and polarity, conferred by the methoxyethyl groups, enhance its compatibility with diverse reaction conditions. This compound is suitable for applications requiring precise molecular modifications, offering synthetic flexibility and stability under controlled environments.
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide structure
852367-03-4 structure
Product name:2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
CAS No:852367-03-4
MF:C16H20N2O4
MW:304.341004371643
CID:6016288
PubChem ID:7117232

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
    • 1H-Indole-3-acetamide, N,N-bis(2-methoxyethyl)-α-oxo-
    • 852367-03-4
    • CCG-31340
    • F0675-0007
    • AKOS024594774
    • SR-01000134477-1
    • SR-01000134477
    • Inchi: 1S/C16H20N2O4/c1-21-9-7-18(8-10-22-2)16(20)15(19)13-11-17-14-6-4-3-5-12(13)14/h3-6,11,17H,7-10H2,1-2H3
    • InChI Key: REXNYNSFVPUASR-UHFFFAOYSA-N
    • SMILES: C(N(CCOC)CCOC)(=O)C(C1C2=C(NC=1)C=CC=C2)=O

Computed Properties

  • Exact Mass: 304.14230712g/mol
  • Monoisotopic Mass: 304.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • Density: 1.219±0.06 g/cm3(Predicted)
  • Boiling Point: 480.6±55.0 °C(Predicted)
  • pka: 14.86±0.30(Predicted)

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0675-0007-2μmol
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
852367-03-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0675-0007-75mg
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
852367-03-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0675-0007-30mg
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
852367-03-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0675-0007-40mg
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
852367-03-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0675-0007-50mg
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
852367-03-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0675-0007-100mg
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
852367-03-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0675-0007-1mg
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
852367-03-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0675-0007-4mg
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
852367-03-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0675-0007-15mg
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
852367-03-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0675-0007-10μmol
2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
852367-03-4 90%+
10μl
$69.0 2023-05-17

Additional information on 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide: A Comprehensive Overview

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide, also known by its CAS number 852367-03-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its indole moiety and acetylamine structure, has been the subject of extensive research due to its potential biological activities and applications in drug development. The compound's unique structure, which includes a 1H-indol-3-yl group attached to a 2-oxoacetamide backbone, makes it a promising candidate for various therapeutic interventions.

The synthesis of 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide involves a series of well-established organic reactions, including nucleophilic acyl substitution and condensation processes. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, making it more feasible for large-scale production. Researchers have also explored the use of microwave-assisted synthesis and catalytic methods to streamline the process, which is particularly important for its potential application in pharmaceuticals.

The biological activity of this compound has been a focal point of recent investigations. Studies have demonstrated that 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide exhibits significant anti-inflammatory and antioxidant properties. These findings suggest its potential utility in treating conditions such as neurodegenerative diseases, where inflammation and oxidative stress play pivotal roles. Additionally, the compound has shown promise in modulating cellular signaling pathways, particularly those involving NF-kB and MAPK, which are critical in inflammatory responses.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 852367-03-4. These studies have revealed that the compound has a high binding affinity for several therapeutic targets, including protein kinases and receptors involved in pain signaling. This insight has paved the way for further exploration into its potential as an analgesic agent. Moreover, preclinical studies have indicated that the compound demonstrates selective cytotoxicity against cancer cells, making it a potential candidate for anticancer drug development.

The pharmacokinetic profile of 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide has also been evaluated in recent research. Studies conducted in animal models suggest that the compound has favorable absorption and bioavailability characteristics, which are essential for its efficacy as an oral medication. However, further research is required to fully understand its metabolism and excretion pathways, particularly in relation to potential drug-drug interactions.

In conclusion, 852367-03-4, or 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide, represents a promising molecule with diverse biological activities and therapeutic potentials. Its unique chemical structure, coupled with recent advancements in synthesis and biological evaluation techniques, positions it as a valuable asset in the field of medicinal chemistry. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents targeting inflammation, oxidative stress, and cancer.

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